molecular formula C20H15Cl2N5O3 B2387285 N-(5-chloro-2-methoxyphenyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 852440-92-7

N-(5-chloro-2-methoxyphenyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2387285
CAS No.: 852440-92-7
M. Wt: 444.27
InChI Key: IYIROFRAOQZLFC-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of chloro and methoxy groups in the phenyl rings suggests that this compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chloro and methoxy groups: These functional groups can be introduced via electrophilic aromatic substitution reactions.

    Acetylation: The final step may involve the acetylation of the intermediate compound to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium cyanide.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems and potential as a bioactive compound.

    Medicine: Investigating its therapeutic potential for treating diseases.

    Industry: Potential use in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide would involve its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methoxyphenyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide: can be compared with other pyrazolopyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N5O3/c1-30-17-7-4-13(22)8-16(17)25-18(28)10-26-11-23-19-15(20(26)29)9-24-27(19)14-5-2-12(21)3-6-14/h2-9,11H,10H2,1H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYIROFRAOQZLFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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